2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-

Descripción general

Descripción

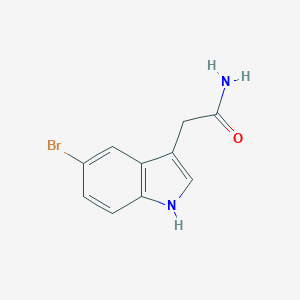

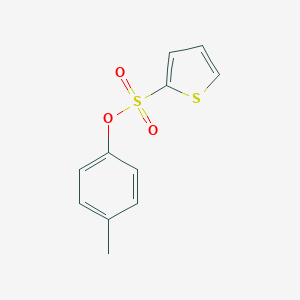

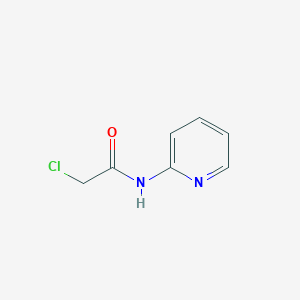

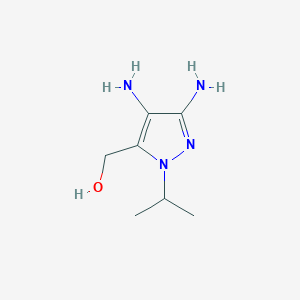

“2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-” is a chemical compound with the molecular formula C15H12N2O . It is also known as 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one . This compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-” consists of an imidazole ring substituted with two phenyl groups . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-” include a molecular weight of 236.27 Da . It has a density of 1.2±0.1 g/cm3, an index of refraction of 1.628, and a molar refractivity of 69.1±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Pharmaceuticals and Medicinal Chemistry

Imidazoles play a crucial role in drug discovery and development. Researchers have explored the pharmacological potential of 4,5-diphenyl-1,3-dihydroimidazol-2-one for various therapeutic purposes. Some notable applications include:

- Antibacterial Activity : Screening studies have evaluated its antibacterial effects against common pathogens such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .

- Antifungal Properties : Investigations have also assessed its antifungal activity against Candida albicans .

Materials Science and Functional Materials

Imidazoles contribute to the development of functional materials. Here’s how 4,5-diphenyl-1,3-dihydroimidazol-2-one fits in:

- Organic Light-Emitting Diodes (OLEDs) : Researchers have synthesized hybrid organic–inorganic boron compounds using an imidazole core. These compounds exhibit promising photophysical and electrochemical properties, making them suitable for OLEDs .

Catalysis and Chemical Transformations

Imidazoles serve as catalysts in various chemical reactions. Consider the following:

- Nickel-Catalyzed Cyclization : Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles. This method allows the inclusion of diverse functional groups, including aryl halides and heterocycles .

Photophysical Properties and Optoelectronics

Imidazoles can exhibit interesting optical properties. While direct studies on 4,5-diphenyl-1,3-dihydroimidazol-2-one are sparse, its potential as an electron-transporting material for optoelectronic devices is worth investigating .

Mecanismo De Acción

Target of Action

Imidazole derivatives, a class of compounds to which this compound belongs, are known to have a broad range of biological activities . They are key components in functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Imidazole derivatives have been reported to affect a variety of biochemical pathways . For instance, some imidazole derivatives have been found to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose . This inhibition can lead to decreased postprandial blood glucose levels, which is beneficial in the management of diabetes .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, and antidiabetic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Propiedades

IUPAC Name |

4,5-diphenyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWYWGRTWUVTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982744 | |

| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- | |

CAS RN |

642-36-4 | |

| Record name | 642-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one in the reaction between isocyanides and dialkyl acetylenedicarboxylates?

A1: The research articles [, ] indicate that 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one acts as a catalyst in the reaction between isocyanides and dialkyl acetylenedicarboxylates. While the exact mechanism is not fully elucidated within these articles, its presence is crucial for the formation of 5H-imidazo[2,1-b][1,3]oxazine derivatives. This suggests that the compound likely facilitates a key step in the reaction pathway, enabling the formation of the desired heterocyclic product.

Q2: Are there any details about the reaction conditions or yields in the synthesis of 5H-imidazo[2,1-b][1,3]oxazine derivatives?

A2: Unfortunately, the provided abstracts [, ] do not provide specific details about reaction conditions such as temperature, solvent, or reaction time. Similarly, information regarding the yields of 5H-imidazo[2,1-b][1,3]oxazine derivatives obtained using this synthetic method is not available in the abstracts. Further investigation into the full text of the articles would be necessary to obtain these details.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)

![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)